molecular formula C10H14N2O B2995933 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one CAS No. 1339022-90-0

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one

Cat. No. B2995933
CAS RN: 1339022-90-0
M. Wt: 178.235
InChI Key: XVBZZYMFVCZEDJ-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1339022-90-0 . It has a molecular weight of 178.23 and its IUPAC name is 2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one. One of the potential areas of research is the development of new drugs based on this compound for the treatment of inflammatory and pain-related conditions. Another potential area of research is the study of its effects on plant growth and crop yield, which may have significant implications for agriculture. Additionally, the development of new materials based on this compound may have applications in various fields such as electronics and energy storage.

Synthesis Methods

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one has been reported using different methods. One of the commonly used methods involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with cyclohexanone in the presence of a catalyst such as triethylamine. This reaction results in the formation of the desired compound with a yield of up to 85%.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yield. In material science, it has been studied for its potential applications in the development of new materials with unique properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBZZYMFVCZEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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